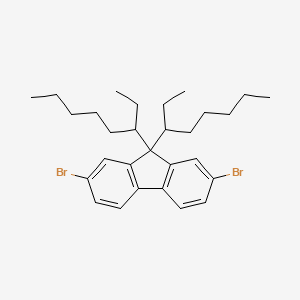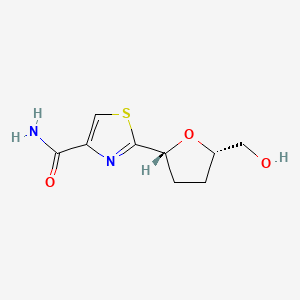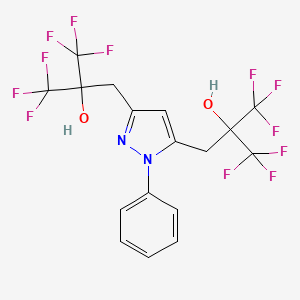
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 1-ethylhexyl groups at the 9 position of the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(1-ethylhexyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Oxidation and Reduction: The fluorene core can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.
Coupling Products: Extended π-conjugated systems and polymers can be synthesized through coupling reactions.
科学研究应用
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of novel materials with unique optical and electronic characteristics.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors for biological imaging and diagnostics.
作用机制
The mechanism by which 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron transport. The bromine atoms and ethylhexyl groups influence the electronic properties of the fluorene core, making it suitable for applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Similar but with different branching in the alkyl groups.
Uniqueness
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is unique due to the specific arrangement of its bromine atoms and ethylhexyl groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of materials with tailored optical and electronic characteristics.
属性
CAS 编号 |
950526-43-9 |
|---|---|
分子式 |
C29H40Br2 |
分子量 |
548.4 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-di(octan-3-yl)fluorene |
InChI |
InChI=1S/C29H40Br2/c1-5-9-11-13-21(7-3)29(22(8-4)14-12-10-6-2)27-19-23(30)15-17-25(27)26-18-16-24(31)20-28(26)29/h15-22H,5-14H2,1-4H3 |
InChI 键 |
DZHATJPATRSFQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CC)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C(CC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)





![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)




